1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine
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Overview
Description
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a cycloheptanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile . This reaction is carried out under mild conditions and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the synthesis of intermediate compounds followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-[5-(Trifluoromethyl)-1,2,4-triazol-3-yl]cycloheptan-1-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, and a cycloheptane structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H14F3N3O |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine |
InChI |
InChI=1S/C10H14F3N3O/c11-10(12,13)8-15-7(16-17-8)9(14)5-3-1-2-4-6-9/h1-6,14H2 |
InChI Key |
UVFUFIMSEOYBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
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